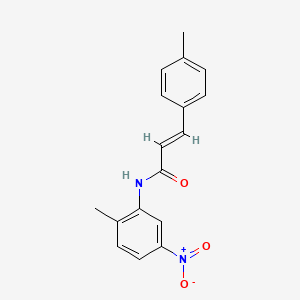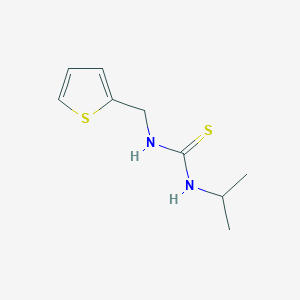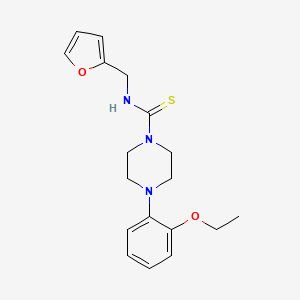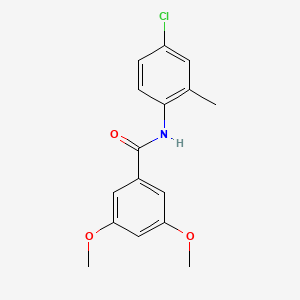
N-(2-methyl-5-nitrophenyl)-3-(4-methylphenyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methyl-5-nitrophenyl)-3-(4-methylphenyl)acrylamide, commonly known as MNMA, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. MNMA is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 311.34 g/mol.
Applications De Recherche Scientifique
MNMA has shown potential applications in various fields of scientific research, including medicinal chemistry, organic synthesis, and material science. MNMA has been studied for its anti-cancer properties, and it has been found to inhibit the growth of cancer cells in vitro. MNMA has also been used as a ligand in the synthesis of metal complexes, which have potential applications in catalysis and material science.
Mécanisme D'action
The mechanism of action of MNMA is not well understood, but it is believed to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. MNMA has been shown to interact with DNA and disrupt the cell cycle, leading to cell death.
Biochemical and Physiological Effects:
MNMA has been shown to have low toxicity in vitro and in vivo studies. MNMA has been found to have no significant effect on body weight, organ weight, or blood parameters in animal studies. MNMA has also been found to have low cytotoxicity in normal cells, indicating its potential as a selective anti-cancer agent.
Avantages Et Limitations Des Expériences En Laboratoire
MNMA has several advantages for lab experiments, including its ease of synthesis, low toxicity, and potential applications in various fields of scientific research. However, MNMA has some limitations, including its limited solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the research on MNMA. One potential direction is to study the anti-cancer properties of MNMA in vivo. Another potential direction is to explore the potential applications of MNMA in material science, such as its use as a ligand in the synthesis of metal complexes. Additionally, further studies are needed to understand the mechanism of action of MNMA and its potential applications in medicinal chemistry.
Conclusion:
MNMA is a synthetic compound that has potential applications in various fields of scientific research. Its ease of synthesis, low toxicity, and potential anti-cancer properties make it an attractive compound for further study. Future research on MNMA could lead to the development of new treatments for cancer and the synthesis of new materials with potential applications in catalysis and material science.
Méthodes De Synthèse
MNMA is synthesized by the condensation reaction of 2-methyl-5-nitroaniline and 4-methylcinnamic acid in the presence of a catalyst. The reaction is carried out in a solvent, such as ethanol or methanol, at a high temperature and under reflux conditions. The product is then purified by recrystallization to obtain pure MNMA.
Propriétés
IUPAC Name |
(E)-N-(2-methyl-5-nitrophenyl)-3-(4-methylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-12-3-6-14(7-4-12)8-10-17(20)18-16-11-15(19(21)22)9-5-13(16)2/h3-11H,1-2H3,(H,18,20)/b10-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYARKJFNCRSWKB-CSKARUKUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-ethyl-4-(4-phenyl-1-piperazinyl)thieno[2,3-d]pyrimidine](/img/structure/B5775028.png)

![3-chloro-N,4-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5775039.png)
![5-(4-chloro-3-nitrophenyl)-2-furaldehyde {6-[(2,3-dimethylphenyl)amino][1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl}hydrazone](/img/structure/B5775045.png)

![4-ethyl-7-[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5775054.png)
![(1-hydroxy-1,4,5,6,7,8-hexahydrocyclohepta[d]imidazol-2-yl)(3-nitrophenyl)methanone](/img/structure/B5775055.png)
![2,2-dimethyl-N-({[2-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)propanamide](/img/structure/B5775058.png)


![N-(5-{[2-(dimethylamino)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-yl)-3-phenylacrylamide](/img/structure/B5775078.png)
![5-bromo-N'-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethylidene]-2-furohydrazide](/img/structure/B5775085.png)

